Technical Guide: Mechanism of Action of 5-Carboxamidotryptamine Maleate
Technical Guide: Mechanism of Action of 5-Carboxamidotryptamine Maleate
Executive Summary
5-Carboxamidotryptamine (5-CT) maleate is a synthetic tryptamine derivative and a cornerstone pharmacological tool in serotonin (5-HT) receptor research.[1][2] Unlike selective agents, 5-CT is characterized by its high-affinity, non-selective agonism across the 5-HT1, 5-HT5, and 5-HT7 receptor families.[2][3]
Its utility lies in its dualistic signaling mechanism: it acts as a potent agonist at Gi/o-coupled 5-HT1 receptors (inhibiting adenylyl cyclase) and Gs-coupled 5-HT7 receptors (stimulating adenylyl cyclase). This "push-pull" modulation of intracellular cAMP makes 5-CT an essential probe for dissecting complex serotonergic signaling pathways, particularly in the study of circadian rhythms, thermoregulation, and migraine pathophysiology.
Chemical Identity & Physicochemical Stability
The maleate salt form is preferred for research applications due to improved solubility and crystallinity compared to the free base. However, researchers must account for the specific stability profile of the indole moiety.
| Property | Specification |
| Chemical Name | 3-(2-Aminoethyl)-1H-indole-5-carboxamide maleate |
| Molecular Formula | C₁₁H₁₃N₃O · C₄H₄O₄ |
| Molecular Weight | 319.31 g/mol |
| Solubility | Soluble in water (up to 25 mM) and DMSO (up to 100 mM). |
| Stability Concern | Oxidation Sensitive. The indole ring is prone to oxidation, indicated by a solution color change to yellow/brown.[4] |
Handling Protocol:
-
Storage: Lyophilized solid at +4°C. Stock solutions must be aliquoted and stored at -20°C or -80°C.
-
Usage: Aqueous solutions are unstable; prepare fresh daily. Protect from light.
Pharmacodynamics: Receptor Selectivity & Affinity
5-CT was originally classified as a 5-HT1-like agonist but was later identified as one of the most potent agonists for the 5-HT7 receptor.
Quantitative Affinity Profile (Ki Values)
The following table synthesizes binding affinity data from human recombinant receptors. Note the nanomolar (nM) potency across divergent subtypes.
| Receptor Subtype | G-Protein Coupling | Binding Affinity ( | Functional Outcome |
| 5-HT1A | 0.3 – 1.1 | Inhibition of AC; Hyperpolarization | |
| 5-HT1B | 0.5 – 5.0 | Inhibition of AC; Autoreceptor inhibition | |
| 5-HT1D | 0.8 – 4.0 | Inhibition of AC; Vasoconstriction | |
| 5-HT5A | 1.0 – 5.0 | Limited functional characterization | |
| 5-HT7 | 0.4 – 2.0 | Stimulation of AC; Circadian phase shift |
Critical Insight: The equipotent affinity for 5-HT1A and 5-HT7 is a major confounder in behavioral studies. To isolate 5-HT7 activity, 5-CT must be co-administered with a selective 5-HT1A antagonist (e.g., WAY-100635).
Molecular Mechanism of Action
The defining feature of 5-CT is its ability to drive opposing intracellular signals depending on the receptor population expressed in the target tissue.
The "Push-Pull" cAMP Modulation
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Pathway A (5-HT1 Activation): 5-CT binds to 5-HT1 receptors, recruiting
proteins.[1] The subunit inhibits Adenylyl Cyclase (AC), reducing cAMP production and decreasing PKA activity. This often leads to membrane hyperpolarization via GIRK channels. -
Pathway B (5-HT7 Activation): 5-CT binds to 5-HT7 receptors, recruiting
proteins.[5] The subunit stimulates AC, increasing cAMP and activating PKA/ERK pathways.
Visualization of Signaling Pathways
The following diagram illustrates the divergent signaling cascades initiated by 5-CT.
Figure 1: Divergent G-protein coupling of 5-CT. Left: Gi-mediated inhibition.[6] Right: Gs-mediated stimulation.[7]
Experimental Methodologies
To validate the mechanism of action in a laboratory setting, two primary assays are employed: Radioligand Binding (affinity) and Functional cAMP (efficacy).
Protocol: Functional cAMP Accumulation Assay
This protocol validates the agonist activity of 5-CT. Because 5-CT can inhibit or stimulate cAMP, the assay design must be specific to the receptor subtype.
Objective: Measure 5-CT potency (
Reagents:
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HEK293 cells stably expressing human 5-HT7.[8]
-
IBMX (3-isobutyl-1-methylxanthine): A PDE inhibitor. Why? To prevent degradation of generated cAMP, ensuring the signal is cumulative and measurable.
-
Detection System: HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen cAMP kit.[9]
Workflow:
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Cell Seeding: Seed cells in 384-well low-volume plates (2,000 cells/well).
-
Agonist Preparation: Prepare serial dilutions of 5-CT maleate in stimulation buffer containing 0.5 mM IBMX.
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Note: For Gi-coupled receptors (5-HT1), you must add Forskolin (1-10 µM) to the buffer to elevate baseline cAMP, allowing you to measure the inhibition caused by 5-CT.
-
-
Stimulation: Add 5-CT solution to cells.[9] Incubate for 30–45 minutes at Room Temperature (RT).
-
Lysis & Detection: Add detection reagents (cAMP-d2 and anti-cAMP-Cryptate).
-
Readout: Measure fluorescence ratio (665/620 nm).
-
Analysis: Plot sigmoidal dose-response curve to determine
.
Visualization of Experimental Workflow
Figure 2: Step-by-step workflow for measuring 5-CT induced cAMP accumulation in Gs-coupled systems.
Applications in Research
The specific pharmacological profile of 5-CT maleate makes it the ligand of choice for:
-
Migraine Research: 5-CT mimics the vasoconstrictive effects of serotonin on cranial blood vessels via 5-HT1B/1D receptors, serving as a model for triptan activity.
-
Circadian Biology: 5-CT induces phase advances in the suprachiasmatic nucleus (SCN) via 5-HT7 activation, a key mechanism in understanding sleep-wake cycles.
-
Nociception: Used to study the antinociceptive effects mediated by spinal 5-HT receptors.
References
-
IUPHAR/BPS Guide to Pharmacology. 5-HT1A Receptor Ligands. Retrieved from [Link]
-
Audinot, V. et al. (1994). Binding profile of 5-CT at human 5-HT receptors.[1][2][3][5][8][10] European Journal of Pharmacology.
- Waeber, C. & Moskowitz, M.A. (1995). 5-HT7 receptors in the human brain. Naunyn-Schmiedeberg's Archives of Pharmacology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Carboxamidotryptamine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. agilent.com [agilent.com]
- 7. pixorize.com [pixorize.com]
- 8. iris.unict.it [iris.unict.it]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
